molecular formula C22H25BrN4OS B13806012 Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N'-phenyl- CAS No. 77301-15-6

Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N'-phenyl-

Cat. No.: B13806012
CAS No.: 77301-15-6
M. Wt: 473.4 g/mol
InChI Key: OAROLKLINOYIGY-UHFFFAOYSA-N
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Description

Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a quinazolinyl group, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinyl intermediate, followed by the introduction of the thiourea moiety. Common reagents used in these reactions include brominating agents, ethylating agents, and isopropylating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent quality control measures in place. The use of catalysts and advanced purification techniques such as chromatography might be employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiourea moiety may also contribute to the compound’s biological effects by forming strong hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with similar chemical properties.

    Quinazoline Derivatives: Compounds with the quinazoline core structure, known for their biological activity.

    Bromoethyl Compounds: Compounds containing the bromoethyl group, often used in organic synthesis.

Uniqueness

Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

77301-15-6

Molecular Formula

C22H25BrN4OS

Molecular Weight

473.4 g/mol

IUPAC Name

1-[2-(6-bromo-2-ethyl-4-oxoquinazolin-3-yl)ethyl]-3-phenyl-1-propan-2-ylthiourea

InChI

InChI=1S/C22H25BrN4OS/c1-4-20-25-19-11-10-16(23)14-18(19)21(28)27(20)13-12-26(15(2)3)22(29)24-17-8-6-5-7-9-17/h5-11,14-15H,4,12-13H2,1-3H3,(H,24,29)

InChI Key

OAROLKLINOYIGY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCN(C(C)C)C(=S)NC3=CC=CC=C3

Origin of Product

United States

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